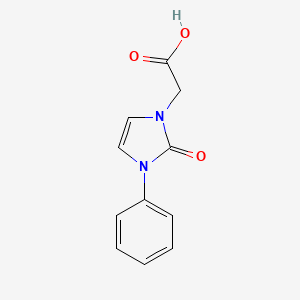

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid

説明

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid (CAS: 1707370-28-2) is a heterocyclic compound featuring an imidazolone core fused with a phenyl ring and an acetic acid side chain. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol (calculated). The compound is synthesized via hydrolysis of ester precursors under basic conditions, followed by acidification to yield the carboxylic acid derivative .

特性

分子式 |

C11H10N2O3 |

|---|---|

分子量 |

218.21 g/mol |

IUPAC名 |

2-(2-oxo-3-phenylimidazol-1-yl)acetic acid |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)8-12-6-7-13(11(12)16)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

InChIキー |

BRTPCDASNOJWOA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)O |

製品の起源 |

United States |

準備方法

2-(2-オキソ-3-フェニル-2,3-ジヒドロ-1H-イミダゾール-1-イル)酢酸の合成は、通常、2-アミノピリジンをマレイン酸またはシトラコン酸無水物でアシル化し、続いてマイケル付加を行うことにより行われます . シトラコン酸無水物から3-メチル置換誘導体を生成することは、位置選択的であることが判明しています . 工業的生産方法は異なる場合がありますが、一般的には高収率と高純度を確保するために最適化された反応条件で同様の合成経路に従います。

化学反応の分析

2-(2-オキソ-3-フェニル-2,3-ジヒドロ-1H-イミダゾール-1-イル)酢酸は、酸化、還元、および置換などのさまざまなタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります .

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid is C11H10N2O3, with a molecular weight of 218.21 g/mol. The compound features an imidazole ring that is substituted with a phenyl group and an acetic acid moiety, contributing to its diverse chemical properties.

Synthetic Routes

The synthesis of this compound typically involves multiple steps that may include:

- Formation of the Imidazole Ring : Using appropriate precursors and catalysts.

- Introduction of Functional Groups : Employing reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) to modify the structure.

- Final Functionalization : Adjusting the acetic acid moiety to achieve the desired chemical properties.

Biological Activities

Preliminary studies indicate that 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid may exhibit several biological activities:

1. Antimicrobial Properties

Research suggests that this compound may possess antimicrobial effects, potentially making it useful in combating bacterial infections. The specific mechanisms through which it exerts these effects are still under investigation but may involve interactions with bacterial enzymes or cell membranes .

2. Anti-inflammatory Effects

There is evidence indicating that the compound may also have anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases .

3. Interaction with Biological Targets

Studies focusing on the interaction of this compound with various enzymes and receptors are crucial for elucidating its mechanism of action. Understanding these interactions can lead to insights into how it modulates biological activity and influences cellular signaling pathways .

作用機序

類似の化合物との比較

2-(2-オキソ-3-フェニル-2,3-ジヒドロ-1H-イミダゾール-1-イル)酢酸は、クレミゾール、エトニタゼン、エンビロキシムなどの他のイミダゾール誘導体と比較できます。これらの化合物はすべて共通のイミダゾールコアを共有していますが、特定の置換基と生物学的活性は異なります。 たとえば、クレミゾールは抗ヒスタミン薬であり、エトニタゼンは鎮痛剤であり、エンビロキシムは抗ウイルス薬です. 2-(2-オキソ-3-フェニル-2,3-ジヒドロ-1H-イミダゾール-1-イル)酢酸の独自性は、その特定の化学構造と、それに起因する生物学的特性にあります。

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound belongs to a broader class of imidazolone-acetic acid derivatives. Key structural analogs and their distinguishing features include:

Table 1: Structural Comparison of Imidazolone Derivatives

| Compound Name | CAS | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 1707370-28-2 | C₁₁H₁₀N₂O₃ | Phenyl at C3, acetic acid at N1 | Imidazolone, acetic acid |

| 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid | 767305-43-1 | C₉H₇FN₂O₃ | Fluorine at C6 (benzimidazole), acetic acid | Benzimidazolone, fluorine |

| 2-(3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid | 1848-90-4 | C₁₀H₁₀N₂O₃ | Methyl at C3 (benzimidazole), acetic acid | Benzimidazolone, methyl |

| 4-(2-Oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | 1554083-04-3 | C₁₀H₈N₂O₃ | Benzoic acid at N1, imidazolone core | Imidazolone, benzoic acid |

| 2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid | 128043-98-1 | C₁₂H₈Cl₂N₂O₅ | Dichlorobenzyl at C3, trioxoimidazolidine | Trioxoimidazolidine, chlorine |

Key Observations :

- Acid Strength : Benzoic acid derivatives (e.g., CAS 1554083-04-3) exhibit lower acidity (pKa ~4.2) compared to acetic acid analogs (pKa ~2.5), impacting solubility and ionic interactions .

- Reactivity : Trioxoimidazolidine derivatives (e.g., CAS 128043-98-1) show enhanced electrophilicity due to multiple carbonyl groups, making them prone to nucleophilic attack .

Physicochemical Properties

Table 2: Physicochemical Data

Analysis :

- Solubility : The target compound’s acetic acid group improves aqueous solubility compared to benzoic acid derivatives .

生物活性

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid (CAS No. 1707370-28-2) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- Structure : The compound features an imidazole ring and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Research indicates that derivatives of imidazole compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Inflammatory Markers

A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid have also been investigated in various cancer cell lines.

Table 2: Cytotoxic Activity Data

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 12.3 | |

| A549 (Lung Cancer) | 15.7 |

The compound showed promising cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The imidazole ring may enhance membrane permeability or inhibit essential metabolic pathways in microorganisms.

- Anti-inflammatory Mechanism : The compound may modulate signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.

- Cytotoxic Mechanism : It may induce apoptosis in cancer cells via the activation of caspases or through the generation of reactive oxygen species (ROS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。